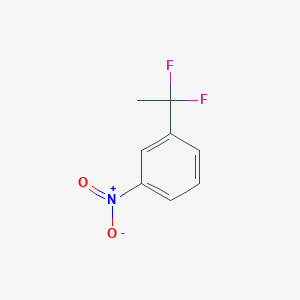

1-(1,1-二氟乙基)-3-硝基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The 1,1-Difluoroethyl group is a type of fluoroalkyl group, which is an alkyl group substituted with one or more fluorine atoms . Nitrobenzene is a type of nitro compound, which is a compound that contains one or more nitro functional groups (-NO2). It’s an aromatic compound where one hydrogen atom of benzene is replaced by a nitro group .

Molecular Structure Analysis

The molecular structure of a compound with a 1,1-Difluoroethyl group would include two fluorine atoms attached to the same carbon atom . Nitrobenzene, on the other hand, consists of a benzene ring with a nitro group attached .Chemical Reactions Analysis

In a study on the photodissociation dynamics of the 1,1-difluoroethyl radical, it was found that an excitation energy of 94.82 kcal/mol is necessary to initiate photodissociation reactions .Physical and Chemical Properties Analysis

The 1,1-Difluoroethyl group has an average mass of 65.042 Da and a mono-isotopic mass of 65.020279 Da . It’s worth noting that these properties might vary when the group is part of a larger compound.科学研究应用

硝基芳香族化合物的な光物理学と光化学

ニトロベンゼンなどの硝基芳香族化合物に関する研究は、1-(1,1-二氟エチル)-3-ニトロベンゼンと構造的な類似性を共有しており、複雑な光物理学的および光化学的挙動を明らかにしています。これらの研究には、UV吸収後の減衰経路の特性評価、蛍光やリン光がない現象の説明、高い三重項量子収率の理解が含まれます。この研究は、ニトロベンゼンの光分解メカニズムを理解する上で重要であり、類似の化合物にも関連する可能性があります (Giussani & Worth, 2017)。

ニトロベンゼン誘導体への解離電子付加

フルオロニトロベンゼンを含むニトロベンゼン誘導体への電子付加に関する研究は、それらの電子透過分光法と解離電子付加分光法を理解するために実施されています。これらの知見は、ニトロベンゼン誘導体のさまざまな化学プロセスにおける挙動と、それらの潜在的な環境影響を理解するために不可欠です (Asfandiarov et al., 2007)。

発光センシングアプリケーション

研究では、発光センシング用の亜鉛ベースの金属有機構造が開発されており、ニトロベンゼンを検出する能力が実証されています。このアプリケーションは、水やエタノールなどのさまざまな媒体における環境モニタリングと汚染物質の検出に不可欠です (Xu et al., 2020)。

環境汚染処理

主要な環境汚染物質であるニトロベンゼンは、化学還元による分解に焦点を当てた研究の対象となっています。廃水処理プロセスでニトロベンゼンをアニリンに還元するためにゼロ価鉄を使用することを探求する研究は、1-(1,1-二フルオロエチル)-3-ニトロベンゼンの環境用途に関する洞察を提供できます (Mantha et al., 2001)。

作用机制

Target of Action

The primary target of 1-(1,1-Difluoroethyl)-3-nitrobenzene is the kidney urea transport protein UT-B . This protein plays a crucial role in the reabsorption of urea, a waste product of protein metabolism, in the kidneys .

Mode of Action

1-(1,1-Difluoroethyl)-3-nitrobenzene interacts with UT-B by binding to the protein’s hydrophobic pore region . This interaction inhibits the transport of urea, potentially leading to a diuretic effect .

Biochemical Pathways

The inhibition of UT-B disrupts the urea cycle, a series of biochemical reactions that produce urea from ammonia. This disruption can affect the body’s ability to excrete waste products from protein metabolism .

Pharmacokinetics

Similar compounds are known to be rapidly absorbed through the lungs and have a short duration of action

Result of Action

The inhibition of UT-B by 1-(1,1-Difluoroethyl)-3-nitrobenzene could lead to increased urinary excretion of urea . This could potentially be used to induce diuresis, the increased production of urine, for therapeutic purposes .

Action Environment

The action of 1-(1,1-Difluoroethyl)-3-nitrobenzene may be influenced by various environmental factors. For instance, the presence of other substances in the body could potentially interfere with its action . Additionally, the compound’s stability and efficacy could be affected by factors such as temperature and pH.

安全和危害

未来方向

Future research could focus on exploring the impact of substitution with fluorine on the statistical behavior of the decomposition of ethyl radicals . Additionally, further studies could aim to successfully accomplish the direct introduction of the difluoroethyl (CF2CH3) group onto aromatic rings using CH3CF2Cl .

属性

IUPAC Name |

1-(1,1-difluoroethyl)-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-8(9,10)6-3-2-4-7(5-6)11(12)13/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIVJDGDHLGQAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2983032.png)

![N,N-Dimethyl-4-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzenesulfonamide](/img/structure/B2983033.png)

![4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B2983036.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2983039.png)

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2983040.png)

![N,N-diethyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2983041.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2983046.png)

![4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2983047.png)

![6-(4-Methoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2983049.png)

![2,6-dichloro-5-fluoro-N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2983051.png)

![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2983052.png)

![N-(cyanomethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]-N-phenylacetamide](/img/structure/B2983053.png)